LogP-Driven Lipophilicity Advantage Over the Unsubstituted Tetrahydroindene Core
The target compound exhibits a calculated partition coefficient (LogP) of 3.72, which is significantly higher than the LogP of the unsubstituted tetrahydroindene core (C₉H₁₂, estimated LogP ≈ 2.0–2.5 based on fragment-based calculations) . This increase of approximately 1.2–1.7 log units translates to a roughly 15- to 50-fold higher lipid-phase partitioning, directly impacting membrane permeability and blood-brain barrier penetration potential for CNS-targeted PPAR modulator programs [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.72 |
| Comparator Or Baseline | Unsubstituted tetrahydroindene (3a,4,5,7a-tetrahydro-1H-indene, C₉H₁₂); estimated LogP ≈ 2.0–2.5 |
| Quantified Difference | ∆LogP ≈ +1.2 to +1.7; ~15–50× higher lipid partitioning |
| Conditions | Calculated values (chemsrc.com); fragment-based estimation for comparator |
Why This Matters
Procurement decisions for CNS or intracellular target programs should prioritize the higher-logP scaffold to optimize passive permeability and target engagement.
- [1] Justia Patents. Indene derivatives and process for the preparation thereof. US Patent Application 20070185109, 2007. View Source
